![molecular formula C13H14N2O2 B11875791 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol CAS No. 62324-74-7](/img/structure/B11875791.png)
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol
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Overview
Description
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol is a heterocyclic compound that features a benzoindazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Indazole: Shares the indazole core structure but lacks the ethanol moiety.
Benzimidazole: Similar heterocyclic structure but with different substituents.
Imidazole: Another heterocyclic compound with a five-membered ring containing two nitrogen atoms.
Uniqueness
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-((4,5-Dihydro-1H-benzo[g]indazol-7-yl)oxy)ethanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a benzo[g]indazole moiety linked to an ethylene glycol unit, which may facilitate interactions with various biological targets. This article will explore the biological activity of this compound, including its potential applications in pharmacology and detailed research findings.
- Molecular Formula : C13H14N2O2
- Molecular Weight : 230.26 g/mol
- CAS Number : 62324-74-7
Biological Activities
Research indicates that this compound may exhibit various biological activities, particularly in the context of cancer treatment and enzyme modulation. The benzo[g]indazole scaffold is known for its ability to interact with multiple biological targets, including kinases and receptors involved in cancer progression.
Anticancer Properties
In vitro studies have demonstrated that compounds structurally similar to this compound often display significant activity against certain cancer cell lines. For instance, studies on related compounds have shown promising results against MCF-7 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation:
The potential anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and metastasis.
The mechanism of action for this compound likely involves its interaction with specific enzymes and receptors. For example, docking studies have revealed that compounds with similar structures can effectively bind to vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis:
Compound | VEGFR-2 Inhibition (%) | IC50 (µM) |
---|---|---|
16b | 72–79 | 0.56 |
Control (Sorafenib) | N/A | 0.19 |
These interactions suggest that the compound may serve as a novel VEGFR inhibitor, potentially offering therapeutic benefits in cancer treatment.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for further functionalization. The ability to modify its structure could enhance its biological activity or alter its pharmacokinetic properties.
Case Studies
Several studies have explored the biological activity of compounds related to 2-((4,5-Dihydro-1H-benzo[g]indazol-7-yloxy)ethanol). For instance:
- Study on MCF-7 Cells : A recent study evaluated the antiproliferative effects of various benzo[g]indazole derivatives on MCF-7 cells. The findings indicated that modifications to the indazole structure could significantly impact anticancer activity.
- VEGFR Inhibition Study : Another study focused on the inhibition of VEGFR in human umbilical vein endothelial cells (Ea.hy926), demonstrating high selectivity for certain derivatives over normal cells.
Properties
CAS No. |
62324-74-7 |
---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-benzo[g]indazol-7-yloxy)ethanol |
InChI |
InChI=1S/C13H14N2O2/c16-5-6-17-11-3-4-12-9(7-11)1-2-10-8-14-15-13(10)12/h3-4,7-8,16H,1-2,5-6H2,(H,14,15) |
InChI Key |
PJXJATBEKNIYJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)OCCO)NN=C2 |
Origin of Product |
United States |
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